molecular formula C13H11N5O3 B5018956 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide

Cat. No. B5018956
M. Wt: 285.26 g/mol
InChI Key: WTUXYWOSQXAVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments include its potential anticancer and anti-inflammatory activity. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Studies to identify potential side effects and toxicity.
3. Studies to optimize the synthesis method of this compound.
4. Studies to investigate the potential use of this compound in combination with other anticancer agents.
5. Studies to investigate the potential use of this compound in other disease models, such as neurodegenerative diseases.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its anticancer and anti-inflammatory activity make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-nitrobenzaldehyde with 2-cyanoethyl hydrazine to form 3-(2-cyanoethyl) hydrazono-3-nitrobenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form this compound.

Scientific Research Applications

1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c14-5-2-6-17-8-11(13(15)19)12(16-17)9-3-1-4-10(7-9)18(20)21/h1,3-4,7-8H,2,6H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUXYWOSQXAVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C(=O)N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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